molecular formula C19H15BrClNO3S2 B5317399 (5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5317399
M. Wt: 484.8 g/mol
InChI Key: DTFROMNDFLZFOG-YVLHZVERSA-N
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Description

The compound (5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes bromine, chlorine, and sulfur atoms

Properties

IUPAC Name

(5Z)-5-[[5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO3S2/c1-11-8-14(3-4-15(11)21)24-6-7-25-16-5-2-13(20)9-12(16)10-17-18(23)22-19(26)27-17/h2-5,8-10H,6-7H2,1H3,(H,22,23,26)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFROMNDFLZFOG-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolidinone core: This is achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone core with a benzaldehyde derivative in the presence of a base.

    Etherification: The phenolic hydroxyl group of the intermediate is etherified using an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are carried out in large reactors with efficient mixing and temperature control.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones with different functional groups.

Scientific Research Applications

(5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, in medicinal applications, the compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{5-bromo-2-[2-(4-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms and the thiazolidinone core contribute to its distinct properties compared to similar compounds.

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